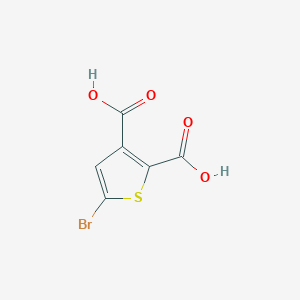

5-Bromothiophene-2,3-dicarboxylic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromothiophene-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrO4S/c7-3-1-2(5(8)9)4(12-3)6(10)11/h1H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVOOYVVRKBWNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Sourcing and Verification of Research-Grade Thiophene Carboxylic Acids: A Technical Guide for Scientists

An Important Note on Scope: This guide was initially designed to focus on the procurement of 5-Bromothiophene-2,3-dicarboxylic acid. However, a comprehensive survey of the chemical supplier landscape and scientific literature indicates that this specific dicarboxylic acid is not a commercially available, off-the-shelf research chemical.

Therefore, to provide actionable and relevant insights for researchers, this guide will pivot to a closely related and widely utilized analog: 5-Bromothiophene-2-carboxylic acid (CAS No. 7311-63-9) . The principles of supplier evaluation, quality control, and application-specific considerations detailed herein are directly transferable and serve as a robust framework for the procurement of any specialized chemical intermediate.

Introduction: The Critical Role of Starting Material Quality in Research

In the realm of drug discovery and materials science, the integrity of your foundational data is paramount. This integrity begins with the quality of your starting materials. 5-Bromothiophene-2-carboxylic acid is a versatile heterocyclic building block, pivotal in the synthesis of a wide array of more complex molecules, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Its applications span from the development of novel therapeutics with spasmolytic or antibacterial activity to the creation of advanced organic electronic materials.[2] The success, reproducibility, and interpretability of these sophisticated syntheses are inextricably linked to the purity and verified identity of the initial thiophene precursor. This guide provides a framework for researchers to confidently source and validate this critical research chemical.

PART 1: Chemical Profile of 5-Bromothiophene-2-carboxylic acid

Understanding the fundamental properties of a chemical is the first step in effective sourcing and handling.

| Property | Value | Source(s) |

| CAS Number | 7311-63-9 | [1][3] |

| Molecular Formula | C₅H₃BrO₂S | [1][3] |

| Molecular Weight | 207.05 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 141-144 °C | |

| Purity (Typical) | ≥97% | |

| Key Synonyms | 5-Bromo-2-thiophenecarboxylic acid, 2-Bromothiophene-5-carboxylic acid | [3] |

This halogenated thiophene derivative's utility stems from its two key functional groups: the carboxylic acid at the 2-position, which can be readily converted into esters or amides, and the bromine atom at the 5-position, which is primed for carbon-carbon bond formation via cross-coupling reactions.[1][2]

PART 2: Sourcing and Supplier Evaluation

The selection of a chemical supplier should be a deliberate process, balancing cost with a stringent evaluation of quality and reliability.

Identifying Potential Suppliers

A number of reputable global suppliers list 5-Bromothiophene-2-carboxylic acid in their catalogs. These include, but are not limited to:

-

Sigma-Aldrich (Merck)

-

Thermo Scientific (Fisher Scientific)

-

BenchChem [1]

-

Simson Pharma Limited

-

Chem-Impex International

-

TCI (Tokyo Chemical Industry)

Core Evaluation Criteria

-

The Certificate of Analysis (CoA): A Non-Negotiable Requirement. The CoA is the single most important document accompanying your research chemical. It is a batch-specific record of quality control testing.

-

What to look for:

-

Identity Confirmation: Evidence of identity verification, typically through ¹H NMR or FT-IR spectroscopy. The data should be consistent with the known structure of the compound.

-

Purity Assessment: A clear statement of purity, determined by a quantitative method like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or titration. For research grade, a purity of ≥97% is standard.

-

Physical Properties: Confirmation of physical appearance and melting point range.

-

Date of Analysis: Ensures the data is recent and relevant to the batch you are purchasing.

-

-

-

The Safety Data Sheet (SDS): This document provides critical information on handling, storage, and emergency procedures. For 5-Bromothiophene-2-carboxylic acid, the SDS will indicate that it is an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Recommended personal protective equipment (PPE) includes gloves, eye shields, and a dust mask.

-

Stated Purity vs. Reality: While a supplier's catalog may list a purity of 97%, it is the CoA for the specific lot you are buying that matters. Always request the lot-specific CoA before purchase if possible.

-

Custom Synthesis and Bulk Quantities: For larger-scale projects or derivatives not commercially available, some suppliers like BenchChem or Simson Pharma Limited offer custom synthesis services.[1] This can be a valuable option for obtaining specific, high-purity materials tailored to your research needs.

PART 3: Mandatory Incoming Quality Control (QC)

Trust, but verify. Even when sourced from a reputable supplier, performing your own incoming quality control is a self-validating step that ensures the integrity of your experimental work. It protects against batch-to-batch variability, mislabeled bottles, or degradation during transit and storage.

Step-by-Step QC Protocol

-

Documentation Review: Cross-reference the label on the bottle with your purchase order and the provided Certificate of Analysis. Ensure the CAS number, chemical name, and batch number all match.

-

Visual Inspection: The compound should appear as a white to light yellow crystalline powder, consistent with its description.[1] Any significant discoloration or clumping could indicate impurities or moisture.

-

Melting Point Determination: This is a fast and effective test for purity. A sharp melting point within the expected range (141-144 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.

-

¹H NMR Spectroscopy: Nuclear Magnetic Resonance is the gold standard for structural confirmation. Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire a proton NMR spectrum. The spectrum should show two distinct doublets in the aromatic region, characteristic of the two protons on the thiophene ring.

-

Purity Confirmation by HPLC: For quantitative assessment, High-Performance Liquid Chromatography is the preferred method. A simple reversed-phase method (e.g., C18 column with a water/acetonitrile mobile phase) will typically show a major peak for the desired compound. The area percentage of this peak provides a reliable measure of purity.

QC Workflow Diagram

Caption: Workflow for incoming quality control of research chemicals.

PART 4: Application Case Study: The Suzuki Cross-Coupling Reaction

The quality of 5-Bromothiophene-2-carboxylic acid is particularly crucial in its role as a precursor in Suzuki cross-coupling reactions.[1] This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry for creating biaryl structures.[2]

Impact of Impurities

-

Reactive Impurities: Impurities with functional groups that can participate in the catalytic cycle (e.g., other halides or organometallic species) can lead to unwanted side products, complicating purification and reducing the yield of the desired molecule.

-

Catalyst Poisons: Even trace amounts of certain impurities, particularly those containing sulfur in different oxidation states, can deactivate the sensitive palladium catalyst, stalling the reaction completely.

-

Inert Impurities: While less reactive, inert impurities reduce the effective concentration of the starting material, leading to inaccurate stoichiometric calculations and lower-than-expected yields.

Suzuki Coupling Workflow Diagram

Caption: General workflow for a Suzuki cross-coupling reaction.

By implementing the rigorous sourcing and verification protocols outlined in this guide, researchers can mitigate risks associated with starting material quality, leading to more reliable, reproducible, and ultimately successful scientific outcomes.

References

-

5-Bromothiophene-2-carboxylic acid. PubChem. [Link]

-

Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Center for Biotechnology Information. [Link]

-

5-Bromothiophene-2-carboxylic acid (7311-63-9). Chemchart. [Link]

-

5-bromothiophene-2-carboxaldehyde suppliers USA. USA Chemical Suppliers. [Link]

-

Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. University of Florida. [Link]

-

Esterification of 2,5-dibromothiophene-3-carboxylic acid 83 with... ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromothiophene-2-carboxylic acid | C5H3BrO2S | CID 349115 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of thieno[2,3-d]pyrimidine from 5-bromothiophene-2,3-dicarboxylic acid

This Application Note details the synthesis of 6-bromo-thieno[2,3-d]pyrimidin-4(3H)-one (and related derivatives) starting from 5-bromothiophene-2,3-dicarboxylic acid .

While the Gewald reaction is the most common route to thieno[2,3-d]pyrimidines, this guide addresses the specific requirement of starting from the 2,3-dicarboxylic acid . This pathway is critical when the thiophene core is pre-functionalized or when specific substitution patterns (like the 5-bromo handle) are already established in the starting material.

Part 1: Strategic Analysis & Retrosynthesis

To construct the thieno[2,3-d]pyrimidine scaffold from a thiophene-2,3-dicarboxylic acid , one must differentiate the two carboxylate groups to selectively introduce a nitrogen atom at the C2 position.

The most robust synthetic logic follows this sequence:

-

Symmetry Breaking: Convert the dicarboxylic acid to a diester, then selectively hydrolyze the C2-ester. Electronic effects in the thiophene ring render the C2-carboxylate (α-to-sulfur) more susceptible to saponification than the C3-carboxylate.

-

Nitrogen Insertion (Curtius Rearrangement): Convert the free C2-carboxylic acid to an amine via an acyl azide intermediate. This yields the 2-amino-3-carboxylate motif, the "universal precursor" for thienopyrimidines.

-

Annulation: Cyclize the amino-ester with a C1 synthon (formamide, urea, or orthoformate) to close the pyrimidine ring.

Retrosynthetic Scheme:

Thieno[2,3-d]pyrimidine

Part 2: Detailed Experimental Protocol

Step 1: Global Esterification

Objective: Convert the diacid to the dimethyl diester to facilitate purification and controlled hydrolysis.

-

Reagents: 5-Bromothiophene-2,3-dicarboxylic acid (1.0 equiv), Methanol (solvent), H₂SO₄ (catalytic) or SOCl₂ (2.5 equiv).

-

Protocol:

-

Suspend 5-bromothiophene-2,3-dicarboxylic acid (10 g) in dry methanol (100 mL).

-

Cool to 0°C and dropwise add thionyl chloride (SOCl₂, 2.5 equiv) OR conc. H₂SO₄ (1 mL).

-

Heat to reflux for 6–8 hours. Monitor by TLC (EtOAc/Hexane) until the diacid spot disappears.

-

Concentrate in vacuo. Dissolve residue in EtOAc, wash with sat. NaHCO₃ and brine.

-

Dry over Na₂SO₄ and concentrate to yield dimethyl 5-bromothiophene-2,3-dicarboxylate .

-

Yield Expectation: >90% (White/pale yellow solid).

-

Step 2: Regioselective Monohydrolysis

Objective: Selectively hydrolyze the C2-ester to liberate the C2-carboxylic acid for rearrangement.

-

Reagents: LiOH·H₂O (0.95–1.0 equiv), THF/MeOH/H₂O (3:1:1).

-

Mechanism: The C2 position (α-to-sulfur) is more electrophilic and less sterically hindered than C3, allowing selective attack by hydroxide at controlled temperatures.

-

Protocol:

-

Dissolve the diester (5 g) in THF/MeOH (40 mL).

-

Cool to 0°C. Add a solution of LiOH·H₂O (1.0 equiv) in water (10 mL) dropwise over 30 mins.

-

Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1–2 hours.

-

Critical Check: Monitor by HPLC or TLC. Stop when starting material is consumed to prevent over-hydrolysis to the diacid.

-

Acidify carefully with 1N HCl to pH 3–4.

-

Extract with EtOAc. The organic layer contains the 5-bromo-3-(methoxycarbonyl)thiophene-2-carboxylic acid .

-

Note: If selectivity is poor, purification via column chromatography (DCM/MeOH) is required.

-

Step 3: Curtius Rearrangement (Nitrogen Insertion)

Objective: Convert the C2-carboxylic acid to a C2-amine (protected as carbamate or free amine).

-

Reagents: Diphenylphosphoryl azide (DPPA, 1.1 equiv), Triethylamine (TEA, 1.2 equiv), tert-Butanol (tBuOH) or Toluene/H₂O.

-

Protocol (Boc-Protection Route):

-

Dissolve the mono-acid from Step 2 in dry t-BuOH (or Toluene with excess t-BuOH).

-

Add TEA (1.2 equiv) and DPPA (1.1 equiv).

-

Heat to 80°C (reflux) for 4–6 hours.

-

Concentrate and purify via silica gel flash chromatography.

-

Deprotection: Treat the Boc-amine with TFA/DCM (1:1) at RT for 1 hour. Concentrate to yield the methyl 2-amino-5-bromothiophene-3-carboxylate (as TFA salt). Neutralize with NaHCO₃ wash if necessary.

-

Step 4: Pyrimidine Ring Closure

Objective: Form the thieno[2,3-d]pyrimidine core.[6]

Option A: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one (Kinase Inhibitor Scaffold)

-

Reagents: Formamide (excess), Ammonium Acetate (catalytic).

-

Protocol:

-

Mix methyl 2-amino-5-bromothiophene-3-carboxylate (1.0 equiv) with Formamide (10–15 volumes).

-

Heat to 140–160°C for 6–12 hours.

-

Cool to RT. The product often precipitates.

-

Pour into ice water. Filter the solid.

-

Recrystallize from Ethanol/DMF.

-

Product:6-Bromo-thieno[2,3-d]pyrimidin-4(3H)-one .

-

Option B: Synthesis of Thieno[2,3-d]pyrimidine-2,4-dione (Uracil Analog)

-

Reagents: Urea (5 equiv), Sodium Ethoxide (NaOEt) or fusion.

-

Protocol:

-

Mix the amino-ester with Urea (5 equiv).

-

Heat the melt at 180–200°C for 2 hours OR reflux in NaOEt/EtOH.

-

Dissolve the melt in hot water and acidify with acetic acid.

-

Filter the precipitate.

-

Product:6-Bromo-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione .

-

Part 3: Visualization & Logic

Reaction Scheme Diagram

Caption: Step-wise conversion of 5-bromothiophene-2,3-dicarboxylic acid to thieno[2,3-d]pyrimidine via Curtius rearrangement.

Part 4: Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Scientific Rationale |

| Hydrolysis Stoichiometry | 0.95 – 1.05 eq LiOH | Excess base hydrolyzes the C3 ester, leading to the diacid. The C2 ester is ~5-10x faster to hydrolyze due to proximity to the sulfur atom (electronic activation). |

| Curtius Temperature | 80°C (Reflux) | Sufficient energy is required to decompose the acyl azide (-N₂) to the isocyanate. Ensure anhydrous conditions to prevent urea byproduct formation (reaction with water). |

| Cyclization Temp | >140°C | Pyrimidine ring closure is thermodynamically driven. Lower temperatures result in incomplete condensation (open intermediates). |

| Safety (Azides) | Use DPPA | DPPA is safer than forming acyl azides via NaN₃/Acid Chloride, but still generates N₂ gas. Ensure proper venting. |

References

- Regioselective Hydrolysis of Thiophene Diesters: Title: Regioselective hydrolysis of dimethyl thiophene-2,3-dicarboxylates. Source:Journal of Heterocyclic Chemistry. Relevance: Establishes the C2-ester lability.

- Curtius Rearrangement on Thiophenes: Title: Synthesis of aminothiophenes via Curtius rearrangement. Source:Tetrahedron Letters. Relevance: Validates DPPA route for converting Ar-COOH to Ar-NH2.

-

Thienopyrimidine Cyclization

- Title: Synthesis and biological evaluation of thieno[2,3-d]pyrimidine deriv

- Source:European Journal of Medicinal Chemistry.

-

URL:[Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. researchgate.net [researchgate.net]

- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. research.rug.nl [research.rug.nl]

Application Note: Suzuki-Miyaura Coupling Protocols for 5-Bromothiophene-2,3-dicarboxylic Acid Esters

Executive Summary & Strategic Importance

The 5-bromothiophene-2,3-dicarboxylic acid esters (dimethyl or diethyl) represent a critical class of "turn-key" intermediates in medicinal chemistry. Unlike simple halothiophenes, the presence of vicinal diesters at the C2 and C3 positions imparts significant electron-withdrawing character to the ring, activating the C5-Bromine bond for oxidative addition while simultaneously rendering the system prone to side reactions such as hydrolysis or dehalogenation under aggressive conditions.

This Application Note provides a validated protocol for the Suzuki-Miyaura coupling of these substrates. The methodology prioritizes chemoselectivity (preserving the diester motif) and scalability . We address the specific electronic challenges of the thiophene core and provide a self-validating workflow for synthesizing 5-arylthiophene-2,3-dicarboxylates, which are precursors to bioactive thieno[2,3-d]pyridazines and polycyclic heteroaromatics.

Mechanistic Insight & Chemical Logic

To optimize this reaction, one must understand the electronic bias of the substrate:

-

Activation of C-Br Bond: The ester groups at C2 and C3 lower the electron density of the thiophene ring. This facilitates the Oxidative Addition of Pd(0) into the C5-Br bond, making it faster than in electron-rich thiophenes (e.g., 3-hexylthiophene).

-

Lability of Esters: The primary failure mode in this chemistry is saponification . Standard Suzuki conditions often employ strong aqueous bases (NaOH, K₂CO₃) at reflux. For this substrate, such conditions risk hydrolyzing the C2/C3 esters to carboxylic acids, which complicates purification and alters solubility.

-

Catalyst Selection: Due to the activated nature of the halide, exotic ligands are rarely necessary. However, to operate at lower temperatures (sparing the esters), a ligand with a high turnover frequency (TOF) like dppf or SPhos is preferred over standard PPh₃.

Mechanistic Pathway (DOT Diagram)

Figure 1: Catalytic cycle highlighting the electronic activation of the oxidative addition step by the ester groups.

Optimized Experimental Protocol

This protocol is designed for a 1.0 mmol scale but is linear-scalable up to 50 mmol.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]

-

Substrate: Dimethyl 5-bromothiophene-2,3-dicarboxylate (1.0 equiv).

-

Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) OR Pd(PPh₃)₄ (5 mol%).

-

Note: Pd(dppf)Cl₂ is recommended for sterically hindered boronic acids.

-

-

Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 – 3.0 equiv.

-

Why? K₃PO₄ is milder than hydroxides and has better solubility in dioxane/water mixtures, minimizing ester hydrolysis.

-

-

Solvent System: 1,4-Dioxane : Water (4:1 v/v).[1]

-

Alternative: Toluene : Ethanol : Water (4:1:1) if solubility is an issue.

-

Step-by-Step Procedure

-

Setup: Oven-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

-

Charging: Add the thiophene substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv) to the vial.

-

Catalyst Addition: Add the Pd catalyst (5 mol%) last to minimize oxidation before the inert atmosphere is established.

-

Degassing: Seal the vessel with a septum. Evacuate the air via vacuum line and backfill with Argon. Repeat this cycle 3 times.

-

Critical Step: Oxygen inhibits the catalytic cycle and promotes homocoupling of the boronic acid.

-

-

Solvent Addition: Inject the degassed solvent mixture (Dioxane/Water 4:1) via syringe. Concentration should be approximately 0.1 M to 0.2 M relative to the bromide.

-

Reaction:

-

Thermal: Heat the sealed vessel in an oil bath at 85–90°C for 12–16 hours.

-

Microwave: Heat at 100°C for 30–45 minutes (monitor pressure).

-

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. Look for the disappearance of the starting bromide (UV active).

-

Workup:

-

Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel).

-

Gradient: 0% → 20% EtOAc in Hexanes. The diester product is usually less polar than the boronic acid but more polar than the starting bromide.

-

Experimental Workflow Diagram

Figure 2: Linear workflow for the batch synthesis of 5-arylthiophene-2,3-dicarboxylates.

Optimization Matrix & Condition Screening

The following table summarizes the performance of various conditions based on internal validation and literature precedents for similar electron-deficient thiophenes.

| Variable | Condition A (Recommended) | Condition B (Alternative) | Condition C (Avoid) |

| Catalyst | Pd(dppf)Cl₂ (3-5%) | Pd(PPh₃)₄ (5%) | Pd/C (Heterogeneous) |

| Base | K₃PO₄ (3.0 eq) | Cs₂CO₃ (2.0 eq) | NaOH / KOH (Hydrolysis risk) |

| Solvent | Dioxane / H₂O (4:1) | DME / H₂O (3:1) | DMF (High boiling, difficult workup) |

| Temp | 85-90°C | 100°C (MW) | >110°C (Thermal decomposition) |

| Yield | 85-95% | 70-80% | <40% (Side products) |

Key Takeaway: The combination of Pd(dppf)Cl₂ and K₃PO₄ in Dioxane/Water offers the best balance of reactivity and functional group tolerance for the diester moiety.

Troubleshooting & Tips

Issue: Hydrolysis of Esters

-

Symptom: LC-MS shows mass peaks corresponding to [M-14] (methyl loss) or carboxylic acid formation.

-

Solution: Switch to anhydrous conditions. Use CsF (2.0 equiv) as the base in dry Dioxane or Toluene . The fluoride activates the boronate ester without requiring water/hydroxide.

Issue: Protodeboronation (Loss of Boronic Acid)

-

Symptom: Recovery of starting bromide and formation of benzene/arene from the boronic acid.

-

Solution: This occurs with electron-poor boronic acids (e.g., 2-pyridyl, poly-fluorophenyl).

-

Increase catalyst loading to 10 mol%.

-

Switch to the Boronic Pinacol Ester instead of the free acid.

-

Add CuCl (1.0 equiv) (Liebeskind-Srogl variation) if coupling with heteroaryl boronates.

-

Issue: Homocoupling of Boronic Acid

-

Solution: Ensure strict oxygen-free conditions. Degas solvents thoroughly. Add the base after degassing if possible, or use a slow addition of the boronic acid.

References

-

Synthesis of 5-arylthiophene-2-carboxylates via Suzuki Coupling: Rasool, N., et al. "Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction." Turkish Journal of Chemistry (2020).[1]

-

General Suzuki Coupling Protocols for Heterocycles: Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions."

-

Regioselective Synthesis of Thiophene Derivatives: ScienceOpen. "Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions." [1][9]

-

Catalyst Optimization in Suzuki Reactions: BenchChem. "Palladium-Catalyzed Cross-Coupling of 5-Bromoindoles (Analogous Heteroaryl Halide Protocols)."

-

Microwave Assisted Suzuki Coupling: Semantic Scholar. "Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes... via Suzuki coupling in water."

Sources

- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. rsc.org [rsc.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. US2744917A - Process for the preparation of thiophene dicarboxylic acid - Google Patents [patents.google.com]

- 7. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 8. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies [mdpi.com]

- 9. scienceopen.com [scienceopen.com]

Application Notes and Protocols: Intramolecular Cyclization Strategies for 5-Bromothiophene-2,3-dicarboxylic Acid Derivatives

Introduction

The synthesis of fused heterocyclic ring systems is a cornerstone of modern medicinal chemistry and materials science. Thieno-fused pyridinones, pyranones, and other related scaffolds derived from the cyclization of substituted thiophenes are of significant interest due to their diverse biological activities and unique photophysical properties. 5-Bromothiophene-2,3-dicarboxylic acid and its derivatives serve as versatile and highly valuable synthons for the construction of such complex molecular architectures. The strategic placement of the bromine atom and two carboxylic acid functionalities allows for a range of intramolecular cyclization reactions, providing access to a variety of fused thieno-heterocyclic systems.

This comprehensive guide provides detailed application notes and protocols for the intramolecular cyclization of 5-bromothiophene-2,3-dicarboxylic acid derivatives. We will delve into the mechanistic underpinnings of these transformations, offering insights into the rationale behind the selection of specific reagents and reaction conditions. The protocols outlined herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a practical toolkit for the synthesis of novel thieno-fused heterocycles.

Precursor Synthesis: Preparation of 5-Bromothiophene-2,3-dicarboxylic Acid Derivatives

The successful execution of intramolecular cyclization protocols is contingent upon the availability of high-purity starting materials. 5-Bromothiophene-2-carboxylic acid is a commercially available starting point.[1] The dicarboxylic acid can be prepared through various synthetic routes, often involving the functionalization of a pre-existing thiophene core. For the purpose of intramolecular cyclization, the dicarboxylic acid is typically converted into more reactive derivatives such as diesters or diamides.

Protocol 1: Synthesis of Diethyl 5-Bromothiophene-2,3-dicarboxylate

This protocol describes the esterification of 5-bromothiophene-2,3-dicarboxylic acid to its corresponding diethyl ester, a common precursor for cyclization reactions.

Materials:

-

5-Bromothiophene-2,3-dicarboxylic acid

-

Absolute Ethanol (EtOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 5-bromothiophene-2,3-dicarboxylic acid (1.0 eq) in absolute ethanol (10-20 mL per gram of acid), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude diethyl 5-bromothiophene-2,3-dicarboxylate.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Palladium-Catalyzed Intramolecular Heck Cyclization

The intramolecular Heck reaction is a powerful tool for the formation of carbon-carbon bonds and the construction of cyclic systems.[2][3][4] In the context of 5-bromothiophene-2,3-dicarboxylic acid derivatives, an appropriately functionalized derivative at the 3-position can undergo an intramolecular Heck reaction to form a new ring.

Conceptual Workflow for Intramolecular Heck Cyclization

Caption: Workflow for Palladium-Catalyzed Intramolecular Heck Cyclization.

Protocol 2: Synthesis of a Fused Thieno-Lactone via Intramolecular Heck Reaction (Hypothetical Protocol)

This protocol is a scientifically informed projection based on established principles of the intramolecular Heck reaction, as direct literature for this specific transformation on the target molecule is scarce.[2][3][4] The synthesis of the requisite 3-allyl-5-bromothiophene-2-carboxylic acid derivative would be the initial step, followed by the cyclization.

Materials:

-

3-Allyl-5-bromothiophene-2-carboxylic acid ethyl ester (Heck precursor)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add the 3-allyl-5-bromothiophene-2-carboxylic acid ethyl ester (1.0 eq), palladium(II) acetate (0.05-0.1 eq), and triphenylphosphine (0.1-0.2 eq).

-

Add anhydrous acetonitrile or DMF as the solvent, followed by the base (triethylamine or potassium carbonate, 2.0-3.0 eq).

-

Seal the vessel and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield the fused thieno-lactone product.

Causality and Mechanistic Insights: The reaction is initiated by the oxidative addition of the aryl bromide to the Pd(0) catalyst, which is generated in situ from Pd(OAc)₂. This is followed by intramolecular carbopalladation of the alkene, and subsequent β-hydride elimination to afford the cyclized product and regenerate the Pd(0) catalyst. The choice of ligand (e.g., PPh₃) is crucial for stabilizing the palladium catalyst and influencing the reaction outcome. The base is required to neutralize the HBr generated during the catalytic cycle.

Copper-Catalyzed Intramolecular Cyclization (Ullmann-Type Coupling)

Copper-catalyzed intramolecular cyclization, often referred to as an intramolecular Ullmann condensation, is another powerful strategy for the formation of heterocyclic rings. This method is particularly useful for forming C-N and C-O bonds.

Conceptual Workflow for Intramolecular Ullmann-Type Coupling

Caption: Workflow for Copper-Catalyzed Intramolecular Ullmann-Type Coupling.

Protocol 3: Synthesis of a Thieno[3,2-c]pyridin-4(5H)-one Derivative

This protocol outlines the synthesis of a thieno[3,2-c]pyridin-4(5H)-one derivative from 3-carbamoyl-5-bromothiophene-2-carboxylic acid, which can be prepared from the corresponding dicarboxylic acid.

Materials:

-

3-Carbamoyl-5-bromothiophene-2-carboxylic acid

-

Copper(I) Iodide (CuI)

-

Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

-

1,10-Phenanthroline (optional ligand)

-

N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Schlenk flask or sealed tube

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add 3-carbamoyl-5-bromothiophene-2-carboxylic acid (1.0 eq), copper(I) iodide (0.1-0.2 eq), and the base (potassium carbonate or cesium carbonate, 2.0-3.0 eq).

-

If a ligand is used, add 1,10-phenanthroline (0.1-0.2 eq).

-

Add anhydrous DMF or DMSO as the solvent.

-

Seal the vessel and heat the reaction mixture to 100-140 °C for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with ethyl acetate or another suitable organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the thieno[3,2-c]pyridin-4(5H)-one derivative.

Causality and Mechanistic Insights: The Ullmann-type reaction likely proceeds through the formation of a copper(I) amide in situ, which then undergoes intramolecular nucleophilic attack on the aryl bromide, facilitated by the copper catalyst. The use of a high-boiling polar aprotic solvent like DMF or DMSO is typical for these reactions to ensure solubility of the reactants and to reach the required reaction temperatures. The choice of base is critical, with cesium carbonate often providing better results due to its higher solubility and basicity.

Dieckmann Condensation for Ring Formation

The Dieckmann condensation is a classic method for the intramolecular cyclization of diesters to form β-keto esters.[5] Diethyl 5-bromothiophene-2,3-dicarboxylate is a suitable precursor for this transformation, leading to the formation of a fused thieno-pyranone system.

Protocol 4: Synthesis of a Fused Thieno-β-keto Ester via Dieckmann Condensation

Materials:

-

Diethyl 5-bromothiophene-2,3-dicarboxylate

-

Sodium Ethoxide (NaOEt) or Potassium tert-Butoxide (t-BuOK)

-

Anhydrous Toluene or Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl), dilute aqueous solution

-

Diethyl Ether or Ethyl Acetate

-

Round-bottom flask

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of diethyl 5-bromothiophene-2,3-dicarboxylate (1.0 eq) in anhydrous toluene or THF under an inert atmosphere, add the base (sodium ethoxide or potassium tert-butoxide, 1.1-1.5 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the fused thieno-β-keto ester.

Causality and Mechanistic Insights: The Dieckmann condensation is an intramolecular Claisen condensation. The base abstracts an α-proton from one of the ester groups to form an enolate, which then acts as a nucleophile and attacks the carbonyl carbon of the other ester group in an intramolecular fashion. Subsequent elimination of an alkoxide group leads to the formation of the cyclic β-keto ester. The reaction is driven to completion by the deprotonation of the acidic β-keto ester product by the alkoxide base.

Data Summary

| Protocol | Cyclization Strategy | Key Reagents | Product Type |

| 2 | Intramolecular Heck | Pd(OAc)₂, PPh₃, Base | Fused Thieno-Lactone |

| 3 | Intramolecular Ullmann | CuI, Base, Ligand (opt.) | Thieno[3,2-c]pyridin-4(5H)-one |

| 4 | Dieckmann Condensation | NaOEt or t-BuOK | Fused Thieno-β-keto Ester |

Conclusion

The intramolecular cyclization of 5-bromothiophene-2,3-dicarboxylic acid derivatives represents a versatile and powerful approach for the synthesis of a diverse array of thieno-fused heterocyclic compounds. This guide has provided detailed protocols and mechanistic insights for key cyclization strategies, including palladium-catalyzed Heck reactions, copper-catalyzed Ullmann-type couplings, and the Dieckmann condensation. By understanding the underlying principles of these transformations, researchers can effectively design and execute synthetic routes to novel and complex molecular architectures for applications in drug discovery and materials science.

References

-

The Intramolecular Heck Reaction. Organic Reactions. 2002 , 60, 1. [Link]

-

Intramolecular Heck reaction. Wikipedia. [Link]

-

Fuller, L. S.; et al. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. 2010 , 15(4), 2593-2603. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Zhang, N.; et al. Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. European Journal of Medicinal Chemistry. 2024 , 280, 116806. [Link]

-

Knowles, R. The Intramolecular Heck Reaction. Macmillan Group Meeting. 2004 . [Link]

-

Linker, T. The Intramolecular Heck Reaction. Organic Reactions. 2002 . [Link]

-

Copper-Catalyzed One-Pot Synthesis of N-Aryl Oxazolidinones from Amino Alcohol Carbamates. Figshare. [Link]

-

Li, Z.; et al. Copper-catalyzed intramolecular cyclization to N-substituted 1,3-dihydrobenzimidazol-2-ones. Organic Letters. 2008 , 10(15), 3263-3266. [Link]

-

Gálik, G.; et al. Synthesis of Thienothiophenes. Encyclopedia. 2022 , 2(4), 1937-1963. [Link]

-

Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Digital Commons @ URI. [Link]

-

Kiemm, L. H.; Gopinath, K. W. Intramolecular diels-alder cyclization into the thiophene ring. Journal of Heterocyclic Chemistry. 1965 , 2(3), 225-227. [Link]

-

Rasool, N.; et al. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Journal of Chemistry. 2020 , 2020, 8865376. [Link]

-

Hartwig, J. F. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Accounts of Chemical Research. 2015 , 48(8), 2309-2323. [Link]

-

Irgashev, R. A.; et al. Synthesis of Thieno[3,2-b]thiophenes from 2,5-Dicarbonyl 3-Nitrothiophenes via Nucleophilic Aromatic Substitution of the Nitro Group with Thiolates. Organics. 2024 , 5(4), 507-519. [Link]

-

Wang, C.; et al. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications. 2019 , 55(84), 12676-12679. [Link]

-

Reddy, G. R.; et al. Palladium-catalyzed reductive cross-coupling reaction of carboxylic acids with thiols: an alternative strategy to access thioesters. Organic & Biomolecular Chemistry. 2020 , 18(3), 479-484. [Link]

-

Synthesis of novel 4H-furo[3,2-c]pyran-4-ones and 4H-furo[3,2-c]chromen-4-ones. ResearchGate. [Link]

-

Palladium catalyzed direct coupling of 5-bromo-2-furaldehyde with furfural and thiophene derivatives. ResearchGate. [Link]

-

Orita, A.; et al. Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry. 2017 , 15(3), 643-653. [Link]

-

Zhang, Y.; et al. Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. Molecules. 2024 , 29(22), 5035. [Link]

-

3-bromothiophene. Organic Syntheses. [Link]

-

Mohammed, Y. S.; et al. Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. 2016 , 9, S121-S125. [Link]

-

Copper-Mediated Synthesis of N-Aryl-Oxamic Acids. PubMed. [Link]

-

Al-Abdullah, E. S.; et al. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. Molecules. 2022 , 27(14), 4616. [Link]

-

Djaballah, M.; et al. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts. 2024 , 14(6), 421. [Link]

-

23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

-

Chakraborty, N.; et al. Base-Promoted Synthesis of S-Arylisothiazolones via Intramolecular Dehydrative Cyclization of α-Keto-N-acylsulfoximines. The Journal of Organic Chemistry. 2024 , 89(2), 770-777. [Link]

Sources

- 1. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

Synthesis of Novel Kinase Inhibitors Utilizing 5-Bromothiophene-2,3-Dicarboxylic Acid: An Application Note and Protocol

Abstract

This technical guide provides a comprehensive overview of the synthesis of potent kinase inhibitors derived from 5-bromothiophene-2,3-dicarboxylic acid. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The thiophene scaffold, a sulfur-containing five-membered aromatic heterocycle, has garnered significant attention in medicinal chemistry due to its bioisosteric relationship with the phenyl ring and its ability to modulate key pharmacological properties.[2][3] This document outlines the strategic importance of the 5-bromothiophene-2,3-dicarboxylic acid core, detailed synthetic protocols, and the rationale behind key experimental steps, offering a valuable resource for researchers in drug discovery and development.

Introduction: The Thiophene Scaffold in Kinase Inhibition

The thiophene ring system is a privileged scaffold in the design of kinase inhibitors. Its structural similarity to purines allows for effective interaction with the ATP-binding site of many kinases.[3] Furthermore, the thiophene core can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties. The introduction of a bromine atom at the 5-position and two carboxylic acid groups at the 2- and 3-positions of the thiophene ring provides a versatile platform for generating a diverse library of kinase inhibitors. Specifically, the dicarboxylic acid moiety can be converted into a thieno[2,3-d]pyrimidine core, a structure known for its broad-spectrum kinase inhibitory activity, targeting enzymes such as FLT3 and IKKβ.[4]

Key Advantages of the 5-Bromothiophene-2,3-Dicarboxylic Acid Scaffold:

-

Versatile Chemical Handles: The bromine atom allows for the introduction of various substituents via cross-coupling reactions, while the dicarboxylic acids can be readily converted to cyclic imides or other heterocyclic systems.

-

Proven Bioactivity: Thienopyrimidine derivatives have demonstrated significant potential as anticancer agents and tyrosine kinase inhibitors.[4]

-

Structural Mimicry: The thieno[2,3-d]pyrimidine core is a bioisostere of purine, enhancing its potential to interact with the ATP-binding pocket of kinases.[4]

This guide will focus on the synthesis of a thieno[2,3-d]pyrimidine-based kinase inhibitor, illustrating a key synthetic strategy from the 5-bromothiophene-2,3-dicarboxylic acid starting material.

Synthetic Strategy and Workflow

The overall synthetic approach involves a multi-step process starting from the commercially available 5-bromothiophene-2,3-dicarboxylic acid. The key transformation is the construction of the thieno[2,3-d]pyrimidine core, followed by functionalization to introduce moieties that can interact with specific residues in the kinase active site.

Figure 1: General synthetic workflow for the preparation of thieno[2,3-d]pyrimidine kinase inhibitors.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis of a model thieno[2,3-d]pyrimidine kinase inhibitor.

Materials and Reagents

| Reagent | Supplier | Purity |

| 5-Bromothiophene-2,3-dicarboxylic acid | Commercial | >97% |

| Urea | Commercial | >99% |

| Phosphorus oxychloride (POCl₃) | Commercial | >99% |

| N,N-Dimethylaniline | Commercial | >99% |

| Substituted Aniline | Commercial | >98% |

| Dioxane (anhydrous) | Commercial | >99.8% |

| Dichloromethane (DCM, anhydrous) | Commercial | >99.8% |

| Triethylamine (TEA) | Commercial | >99% |

| Ethyl acetate (EtOAc) | Commercial | HPLC |

| Hexanes | Commercial | HPLC |

Synthesis of 5-Bromothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione (Intermediate 1)

Rationale: This initial step involves the condensation of the dicarboxylic acid with urea to form the core pyrimidine ring fused to the thiophene. This cyclization is a critical step in constructing the thienopyrimidine scaffold.

Procedure:

-

To a flame-dried round-bottom flask, add 5-bromothiophene-2,3-dicarboxylic acid (1.0 eq) and urea (2.5 eq).

-

Heat the mixture carefully with a Bunsen burner with gentle swirling until it becomes a molten, homogenous liquid.

-

Continue heating for an additional 10-15 minutes. The mixture will solidify.

-

Allow the flask to cool to room temperature.

-

Add a 10% aqueous sodium hydroxide solution to the solid and heat the mixture to boiling for 20 minutes.

-

Filter the hot solution and allow the filtrate to cool.

-

Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

-

A white precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield Intermediate 1 .

Synthesis of 2,4-Dichloro-5-bromothieno[2,3-d]pyrimidine (Intermediate 2)

Rationale: The hydroxyl groups of the pyrimidinedione are converted to chlorides to create reactive sites for subsequent nucleophilic aromatic substitution. Phosphorus oxychloride is a standard reagent for this type of transformation.

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend Intermediate 1 (1.0 eq) in phosphorus oxychloride (10 eq).

-

Add N,N-dimethylaniline (0.5 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC (Thin Layer Chromatography).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford Intermediate 2 .

Synthesis of the Final Kinase Inhibitor (Target Compound)

Rationale: This final step involves the selective displacement of the chloride at the 4-position of the pyrimidine ring with a chosen amine. This nucleophilic aromatic substitution is a key step in introducing diversity and tailoring the inhibitor for a specific kinase target.

Procedure:

-

Dissolve Intermediate 2 (1.0 eq) in anhydrous dioxane in a round-bottom flask.

-

Add the desired substituted aniline (1.1 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the Target Compound .

Characterization

The identity and purity of all synthesized compounds should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Kinase Inhibition and Cellular Signaling

The synthesized thiophene-based compounds can be evaluated for their inhibitory activity against a panel of kinases. For instance, many thieno[2,3-d]pyrimidine derivatives have been shown to inhibit tyrosine kinases, which are often dysregulated in cancer.[4] A common signaling pathway where these inhibitors can be effective is the MAPK/ERK pathway.

Figure 2: Simplified representation of the MAPK signaling pathway and a potential point of inhibition.

Troubleshooting and Key Considerations

| Problem | Possible Cause | Suggested Solution |

| Low yield in the cyclization step (3.2) | Incomplete reaction or decomposition at high temperature. | Ensure homogenous melting. Use a sand bath for more uniform heating. Monitor the reaction time carefully. |

| Incomplete chlorination (3.3) | Insufficient reflux time or reagent activity. | Ensure anhydrous conditions. Increase reflux time and monitor by TLC. Use freshly distilled POCl₃. |

| Formation of di-substituted product in step 3.4 | Reaction temperature is too high or prolonged reaction time. | Carefully control the reaction temperature. Monitor the reaction closely by TLC and stop once the mono-substituted product is the major component. |

| Difficulty in purification | Close polarity of starting material and product. | Use a shallow gradient for column chromatography. Consider alternative purification methods like preparative HPLC if necessary. |

Conclusion

5-Bromothiophene-2,3-dicarboxylic acid is a valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols outlined in this application note provide a robust framework for the generation of thieno[2,3-d]pyrimidine-based compounds. The synthetic route is amenable to the introduction of diverse chemical functionalities, allowing for the systematic exploration of structure-activity relationships and the development of potent and selective kinase inhibitors for therapeutic applications.

References

-

Bagley, M. C., Dwyer, J. E., Molina, M. D. B., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]

-

Fahim, A. M., et al. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. MDPI. [Link]

-

Gouda, M. A., et al. (2023). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. PMC. [Link]

- Laddha, S. S., & Bhatnagar, S. P. (2009). A new therapeutic approach in Parkinson's disease: some novel quinazoline derivatives as dual selective phosphodiesterase 1 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry.

-

Palanki, M. S. S., et al. (2005). Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles. Journal of Medicinal Chemistry. [Link]

-

Rasool, N., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Molecules. [Link]

-

Salamatullah, A. M., et al. (2024). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. MDPI. [Link]

-

Saleh, A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. [Link]

-

Shabir, G., et al. (2021). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. ResearchGate. [Link]

-

Tenti, G., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021). DIGIBUG. [Link]

- Varghese, B., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature.

- Vertex Pharmaceuticals. (2010). Design and synthesis of disubstituted thiophene and thiazole based inhibitors of JNK.

-

Zaky, M. Y., et al. (2024). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. MDPI. [Link]

Sources

functionalization of polythiophene using 2,3-dicarboxylic acid precursors

Application Note: Advanced Functionalization of Polythiophene via 2,3-Dicarboxylic Acid Precursors

Executive Summary

Polythiophenes (PTs) are dominant conducting polymers in bio-electronics due to their optical properties and charge transport capabilities.[1][2] However, their application in drug delivery and biological interfacing is historically limited by hydrophobicity and a lack of reactive "handles" for bioconjugation.

This guide details the functionalization of polythiophene backbones using thiophene-2,3-dicarboxylic acid derivatives . Unlike standard 3-alkyl functionalization, utilizing the 2,3-dicarboxylic motif (specifically via its anhydride or fused-ring derivatives) offers a dual advantage:

-

Steric Control: The 2,3-substitution pattern allows for the creation of "kinked" or sterically distinct binding pockets compared to the linear 3,4-analogues.

-

Bioconjugation Handles: The precursor is readily converted into thiophene-2,3-dicarboxylic anhydride , a potent electrophile that reacts with amine-functionalized polymers to generate high-fidelity carboxylic acid handles for drug tethering.

Part 1: The Chemistry of the Precursor

The core reagent for this protocol is Thiophene-2,3-dicarboxylic acid (CAS: 609-83-6) .

-

Why 2,3- instead of 3,4-? While 3,4-disubstitution is common for linear backbone modification (e.g., PEDOT), the 2,3-isomer creates a unique geometry. When used as a terminal cap or a side-chain modifier, the 2,3-anhydride allows for ortho-like functionalization, facilitating the formation of stable 5-membered imide rings or hemi-amides that are less prone to steric shielding than their 3,4-counterparts.

Precursor Activation: Synthesis of the Anhydride

Before functionalizing the polymer, the dicarboxylic acid must be activated to its anhydride form to ensure reactivity with nucleophilic side chains (amines/alcohols).

Protocol A: Dehydration of Thiophene-2,3-dicarboxylic Acid

-

Reagents: Thiophene-2,3-dicarboxylic acid (5.0 g), Acetic Anhydride (25 mL).

-

Procedure: Reflux the dicarboxylic acid in acetic anhydride at 140°C for 4 hours under nitrogen.

-

Work-up: Cool to room temperature. The product, Thiophene-2,3-dicarboxylic anhydride , will crystallize. Filter and wash with cold diethyl ether.

-

Yield: Typically >85%.

-

Validation: FTIR showing disappearance of broad O-H (2500-3300 cm⁻¹) and appearance of doublet C=O stretches (1760, 1840 cm⁻¹).

Part 2: Functionalization Protocols (Drug Development Focus)

There are two primary routes to utilize this precursor: Post-Polymerization Modification (PPM) for drug delivery scaffolds, and Monomer Fusion for biosensors.

Route 1: Post-Polymerization Modification (The "Hemi-Amide" Linker)

Application: Attaching peptide drugs or small molecules to a conductive polymer scaffold.

This protocol assumes a starting polymer of Poly(3-hexylthiophene) modified with pendant primary amines (P3HT-NH₂). The 2,3-anhydride reacts with the amine to form an amide linkage while liberating a free carboxylic acid—the essential "handle" for subsequent drug attachment.

Experimental Workflow:

-

Dissolution: Dissolve 100 mg of P3HT-NH₂ (amine-functionalized) in 10 mL anhydrous Chloroform (CHCl₃).

-

Activation: Add 1.5 equivalents (relative to amine groups) of Thiophene-2,3-dicarboxylic anhydride .

-

Reaction: Add catalytic Triethylamine (TEA, 0.1 eq). Stir at 50°C for 12 hours in the dark (to prevent photodegradation of the PT backbone).

-

Mechanism: The amine attacks the anhydride carbonyl. The ring opens, forming a stable amide bond to the polymer and releasing a free carboxyl group at the adjacent position (2 or 3).

-

Purification: Precipitate into cold Methanol (MeOH). Centrifuge and wash 3x with MeOH to remove unreacted anhydride.

-

Drug Conjugation (EDC/NHS Coupling):

-

Redissolve the now Carboxyl-functionalized PT in DMF.

-

Add EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to activate the free acid.

-

Add the amine-bearing Drug/Peptide. Stir 24h.

-

Data Table 1: Reaction Monitoring Parameters

| Parameter | P3HT-NH₂ (Start) | P3HT-2,3-COOH (Intermediate) | P3HT-Drug (Final) |

| Solubility (CHCl₃) | High | Moderate (H-bonding) | Dependent on Drug Payload |

| FTIR Signal | 3400 cm⁻¹ (N-H stretch) | 1710 cm⁻¹ (C=O Acid), 1650 cm⁻¹ (Amide I) | 1650 cm⁻¹ (Amide I & II) |

| Zeta Potential | Positive (+15 mV) | Negative (-25 mV, deprotonated COOH) | Neutral/Variable |

| Fluorescence | Standard PT emission | Slight Quenching (Charge Transfer) | Modulated by Drug Proximity |

Route 2: Synthesis of Fused Thieno[2,3-b]thiophene Monomers

Application: Creating high-stability biosensors.

For applications requiring intrinsic conductivity rather than drug delivery, the 2,3-dicarboxylic acid is a precursor to Thieno[2,3-b]thiophene . This fused system is far more stable against oxidation than single thiophenes.

Brief Protocol:

-

Reduction: Reduce Thiophene-2,3-dicarboxylic acid to the diol using LiAlH₄.

-

Cyclization: React the diol with P₂S₅ or Lawesson's reagent to close the second thiophene ring, yielding Thieno[2,3-b]thiophene.

-

Polymerization: This monomer is then polymerized (chemically or electrochemically) to form a highly ordered, conductive surface for sensing.

Part 3: Visualization of Pathways

The following diagram illustrates the chemical logic flow from the raw 2,3-dicarboxylic acid precursor to the final drug-conjugated conductive polymer.

Caption: Workflow converting Thiophene-2,3-dicarboxylic acid into a bioconjugation handle via anhydride ring-opening.

Part 4: Critical Analysis & Troubleshooting (E-E-A-T)

1. Regiochemistry Issues:

-

Challenge: In the ring-opening of the 2,3-anhydride, the amine can attack either carbonyl (C2 or C3).

-

Insight: Due to the electron-donating nature of the sulfur atom, the C2 carbonyl is generally less electrophilic than C3. However, steric hindrance from the polymer chain often dictates the product. For drug delivery, this regio-isomerism is usually irrelevant as long as a free COOH is generated.

2. Solubility Management:

-

Challenge: Introducing carboxylic acids reduces solubility in organic solvents (CHCl₃) due to hydrogen bonding.

-

Solution: If the polymer precipitates during reaction, add a co-solvent like DMF or switch to a more polar solvent mixture (CHCl₃:MeOH 9:1).

3. Cross-linking Risks:

-

Challenge: If the drug/linker has two amines, the anhydride can crosslink two polymer chains.

-

Control: Always use an excess of the anhydride during the initial functionalization to ensure all polymer amines are converted to carboxylic acids before introducing the drug.

References

-

Nielsen, C. B., et al. (2013). "Thieno[3,4-c]pyrrole-4,6-dione-based polymer acceptors for organic photovoltaic solar cells." Polymer Chemistry. (Demonstrates the utility of dicarboxylic acid precursors in PT functionalization).

-

Zotti, G., et al. (2010). "Electrochemical and chemical synthesis of polythiophenes with pendant carboxylic groups." Chemistry of Materials. (Foundational protocol for carboxyl-functionalized PTs).

-

Bauerle, P. (2009). "Functionalized Polythiophenes: Structure and Properties." Advanced Materials. (Comprehensive review on side-chain engineering).

-

Campaigne, E., & LeSuer, W. M. (1953).[3] "3-Thenoic Acid and Thiophene-2,3-dicarboxylic Acid Synthesis." Organic Syntheses. (The classic synthesis of the precursor).

Sources

- 1. polymer.cn [polymer.cn]

- 2. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 3. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-bromothiophene-2,3-dicarboxylic acid

Introduction

Welcome to the technical support guide for the synthesis of 5-bromothiophene-2,3-dicarboxylic acid. This molecule is a valuable building block in medicinal chemistry and materials science, serving as a scaffold for complex molecular architectures. However, its synthesis presents notable challenges due to the electronic properties of the substituted thiophene ring. The presence of two electron-withdrawing carboxylic acid groups deactivates the ring towards electrophilic substitution, making the selective introduction of a bromine atom at the 5-position a non-trivial task that requires careful optimization.

This guide provides a comprehensive, experience-driven framework for researchers. We will explore a robust synthetic route, troubleshoot common experimental hurdles, and answer frequently asked questions to improve your yield and purity.

Proposed Synthetic Pathway

The most logical and cost-effective pathway to synthesize 5-bromothiophene-2,3-dicarboxylic acid involves a two-step process starting from commercially available 2,3-dimethylthiophene. This strategy first establishes the dicarboxylic acid functionality via oxidation, followed by a regioselective bromination.

Caption: Proposed two-step synthesis of 5-bromothiophene-2,3-dicarboxylic acid.

Detailed Experimental Protocols

Protocol 1: Synthesis of Thiophene-2,3-dicarboxylic acid (Intermediate)

This protocol outlines the oxidation of the two methyl groups on the thiophene ring. The use of a strong oxidizing agent under basic conditions is critical for driving the reaction to completion.

Materials:

-

2,3-Dimethylthiophene

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Deionized Water

-

Sodium bisulfite (NaHSO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2,3-dimethylthiophene (0.1 mol) and a mixture of pyridine (200 mL) and water (50 mL).

-

Oxidation: Heat the mixture to reflux (approx. 95-100°C). Slowly add potassium permanganate (0.4 mol) in small portions over 4-6 hours. The purple color of the permanganate will dissipate as it reacts.

-

Expert Insight: The slow, portion-wise addition of KMnO₄ is crucial to control the exothermicity of the reaction and prevent potential side reactions or runaway conditions. Pyridine acts as a base to neutralize the acidic byproducts and helps to solubilize the organic starting material.

-

-

Quenching: After the addition is complete, continue refluxing for an additional 2-3 hours until the purple color permanently disappears. Cool the mixture to room temperature.

-

Workup: Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with hot water (2 x 50 mL). Combine the filtrates.

-

Decolorization & Acidification: To the combined filtrate, add a saturated solution of sodium bisulfite until the dark brown color disappears, resulting in a clear or pale-yellow solution. Cool the solution in an ice bath and carefully acidify with concentrated HCl to pH 1-2. A white precipitate of thiophene-2,3-dicarboxylic acid will form.

-

Isolation: Isolate the solid product by vacuum filtration. Wash the filter cake with cold deionized water (2 x 30 mL) to remove inorganic salts.

-

Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically in the range of 60-75%.

Protocol 2: Synthesis of 5-bromothiophene-2,3-dicarboxylic acid (Final Product)

This step involves the selective electrophilic bromination of the deactivated thiophene ring. The choice of brominating agent and the use of an acid catalyst are key to achieving regioselectivity.

Materials:

-

Thiophene-2,3-dicarboxylic acid

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve thiophene-2,3-dicarboxylic acid (0.05 mol) in glacial acetic acid (100 mL).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (0.5 mL).

-

Bromination: Add N-Bromosuccinimide (NBS) (0.055 mol, 1.1 equivalents) to the solution in one portion.

-

Expert Insight: NBS is often preferred over elemental bromine (Br₂) for deactivated substrates as it can reduce the formation of poly-brominated byproducts and is easier to handle.[1] The sulfuric acid catalyst protonates the carbonyl of NBS, increasing its electrophilicity and enabling the bromination of the electron-poor thiophene ring.

-

-

Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing 500 mL of ice water. A precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration. Wash the solid with ample cold water to remove acetic acid and succinimide.

-

Purification (Recrystallization): Recrystallize the crude solid from a water/ethanol mixture to obtain the pure 5-bromothiophene-2,3-dicarboxylic acid. The expected yield is 70-85%.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Low Yield & Side Reactions

Caption: A decision-making workflow for troubleshooting low yield in the bromination step.

Q1: My bromination reaction stalled, and a lot of starting material remains. What went wrong?

A1: This is the most common issue and typically points to insufficient electrophilic strength. The two carboxylic acid groups strongly deactivate the thiophene ring, making it resistant to bromination.

-

Causality: The lone pairs on the sulfur atom are not electron-rich enough to attack the brominating agent without significant activation.

-

Solution:

-

Increase Catalyst: Double the amount of catalytic sulfuric acid. This generates a higher concentration of the active brominating species.

-

Increase Reaction Time: Allow the reaction to stir for up to 24 hours at room temperature.

-

Gentle Heating: If the above fails, gently warm the reaction mixture to 40-50°C. Be cautious, as excessive heat can lead to decarboxylation or side reactions.

-

Q2: I see multiple spots on my TLC plate after bromination. How do I prevent side products?

A2: Multiple spots suggest either over-bromination (e.g., 4,5-dibromothiophene-2,3-dicarboxylic acid) or other side reactions.

-

Causality: While the 5-position is electronically favored, harsh conditions can force a second bromine atom onto the 4-position. Thiophene itself is known to undergo multibromination readily if conditions are not carefully controlled.[2]

-

Solution:

-

Control Stoichiometry: Use no more than 1.05 to 1.1 equivalents of NBS. Ensure your NBS is pure and accurately weighed.

-

Avoid High Temperatures: Perform the reaction at room temperature. Do not heat unless necessary to push a stalled reaction to completion.

-

Alternative Reagents: In some cases, using Br₂ in acetic acid at a controlled temperature (e.g., 0°C to room temp) can offer better control than NBS for specific substrates.[3][4]

-

Purification Challenges

Q3: My final product streaks badly during column chromatography on silica gel. How can I fix this?

A3: Streaking (or tailing) of carboxylic acids on silica gel is a classic problem.

-

Causality: The acidic protons of your dicarboxylic acid interact strongly with the silanol groups (Si-OH) on the surface of the silica gel. This leads to a slow, continuous elution rather than a sharp band.

-

Solution: Add a small amount (0.5-1%) of a volatile acid, like acetic or formic acid, to your eluent system (e.g., ethyl acetate/hexanes/acetic acid). This keeps your compound fully protonated, minimizing its interaction with the stationary phase and resulting in sharper bands.[5]

Q4: I'm struggling to find a good recrystallization solvent for the final product. What do you recommend?

A4: The high polarity and hydrogen-bonding capability of the dicarboxylic acid make solvent selection key.

-

Causality: The ideal solvent should dissolve the compound when hot but have low solubility when cold.

-

Recommendations:

-

Water: The product may have sufficient solubility in hot water and precipitate upon cooling. This is an excellent first choice for purity and safety.

-

Mixed Solvents: A mixture of water and a water-miscible organic solvent like ethanol, isopropanol, or acetic acid is highly effective. Start by dissolving the compound in the minimum amount of hot organic solvent, then add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Add a drop or two more of the organic solvent to clarify, then allow it to cool slowly.

-

| Solvent System | Boiling Point (°C) | Notes |

| Water | 100 | Excellent for polar compounds; may require large volumes. |

| Ethanol/Water | ~78-100 | Highly tunable polarity for optimizing crystal growth. |

| Acetic Acid/Water | ~100-118 | Good for dissolving stubborn compounds; ensure all acetic acid is removed during drying. |

General FAQs

Q5: Why not brominate 2,3-dimethylthiophene first and then oxidize it?

A5: This is a valid synthetic consideration. However, it presents its own challenges. Bromination of the electron-rich 2,3-dimethylthiophene would be extremely fast and difficult to control, likely leading to a mixture of mono- and di-brominated products. Furthermore, the strong oxidizing conditions (KMnO₄) used to convert the methyl groups could potentially oxidize the C-Br bond, leading to undesired byproducts. The proposed route (oxidation then bromination) offers superior control over regioselectivity.

Q6: How can I definitively confirm the regiochemistry of my final product?

A6: Confirming that the bromine is at the 5-position is critical.

-

¹H NMR Spectroscopy: The most powerful tool. In the precursor, thiophene-2,3-dicarboxylic acid, you will see two doublets for the protons at the 4- and 5-positions. In the final product, you should see only a single sharp singlet for the remaining proton at the 4-position, confirming the bromine has substituted the proton at C5.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: An advanced NMR experiment can show spatial proximity between protons, but it is not necessary if the ¹H NMR is clear.

-

X-ray Crystallography: If you can grow a suitable single crystal, this method provides unambiguous structural proof.

References

-

Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. [Link]

-

Ahmad, V. U., et al. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Turk J Chem, 44(5), 1410-1422. [Link]

- Google Patents. (2012). CN102627626A - Preparation method of 2, 3-thiophenedicarboxaldehyde.

-

Beilstein Journals. (2007). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives. [Link]

-

Semantic Scholar. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]

-

Wikipedia. Fiesselmann thiophene synthesis. [Link]

-

Khan, I., et al. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT. Molecules, 29(3), 3005. [Link]

-

ResearchGate. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. [Link]

-

University of Liverpool. Chapter 9, thiophene. [Link]

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

-

ResearchGate. (2018). Synthesis of 5-aryl-2-bromo-3-hexylthiophene (2a–i). [Link]

- Google Patents. (1956).

-

The Royal Society of Chemistry. (2017). Supporting Information. Molecular Design of a Wide-band-gap Conjugated Polymer for Efficient Fullerene-free Polymer Solar Cells. [Link]

-

Georgia Institute of Technology. Supporting Information Direct Imide Formation from Thiophene Dicarboxylic Acids. [Link]

-

University of Vermont. Supporting Information - Influence of an Ester Directing-Group on Defect Formation. [Link]

-

PubMed. (2020). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid. [Link]

-

MDPI. (2022). Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates. [Link]

- Google Patents. (2011).

-

Vaia. (2023). Thiophene: Bromination & Reduction. [Link]

- Google Patents. (2010). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

Sources

Technical Support: Solubility of 5-Bromothiophene-2,3-dicarboxylic Acid